N-{[5-({[(2-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an oxadiazole ring, a furan ring, and a phenethylamine moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the phenethylamine moiety could undergo reactions typical of amines, and the furan ring could participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties would be influenced by factors such as the compound’s functional groups and molecular structure .Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
Compounds containing furan carboxamide derivatives and oxadiazoles play a significant role in organic chemistry, particularly in the synthesis of heterocyclic compounds, which are crucial for developing new materials, catalysts, and potential pharmaceuticals. The synthesis processes often involve complex reactions that introduce or modify functional groups to create new compounds with desired properties. For example, the synthesis of furan and thiophene-fused heterocycles involves intramolecular cyclization, showcasing the versatility of these compounds in generating diverse heterocyclic structures with potential application in material science and drug discovery (Ergun et al., 2014).
Biological Applications and Pharmacological Potential
The biological activities of oxadiazole and furan derivatives have been extensively studied, highlighting their potential in developing novel therapeutic agents. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. For instance, derivatives of furan-carboxamide have been identified as potent inhibitors of the H5N1 influenza A virus, demonstrating the potential of these compounds in antiviral therapy (Yongshi et al., 2017). Another study showcases the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, suggesting applications in both medicinal chemistry for developing antifungal agents and materials science for creating new chelating materials (Varde & Acharya, 2017).
Mechanism of Action
Properties
IUPAC Name |
N-[[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-15(19-9-8-13-5-2-1-3-6-13)12-27-18-22-21-16(26-18)11-20-17(24)14-7-4-10-25-14/h1-7,10H,8-9,11-12H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLHPVUGBWUJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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